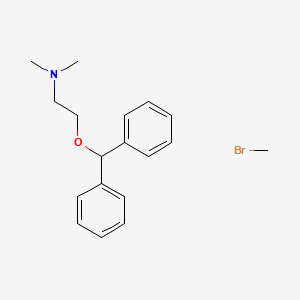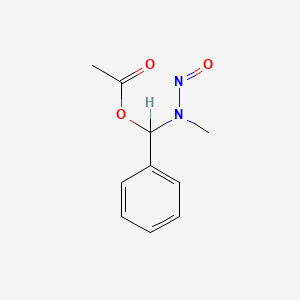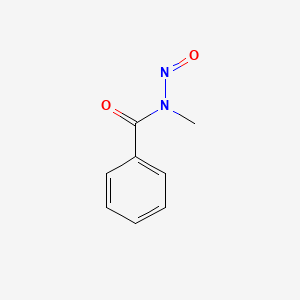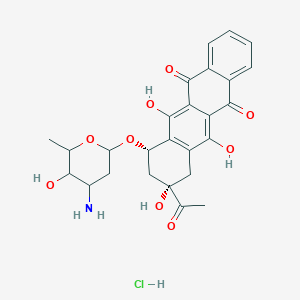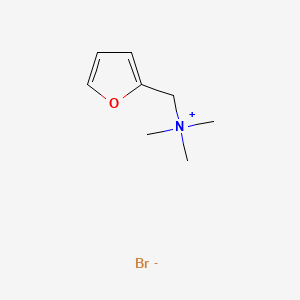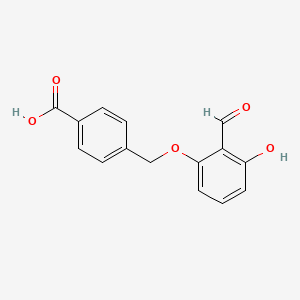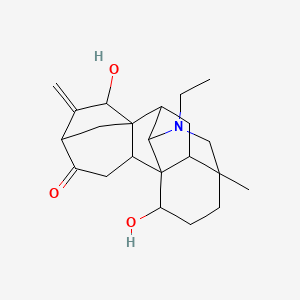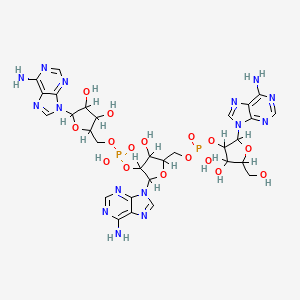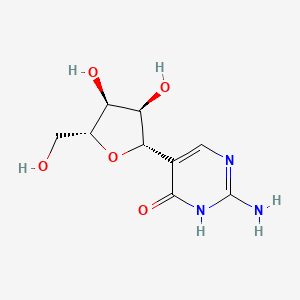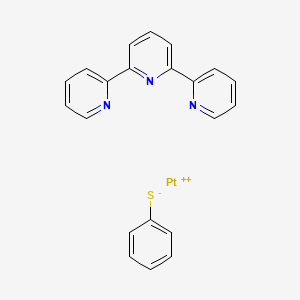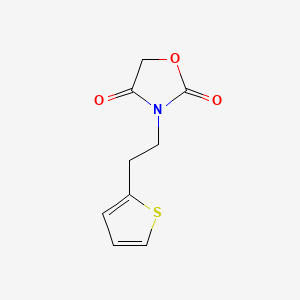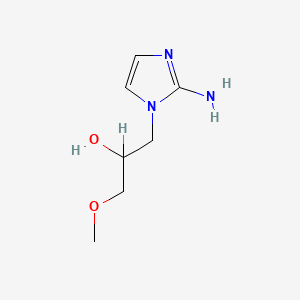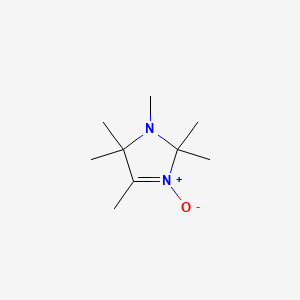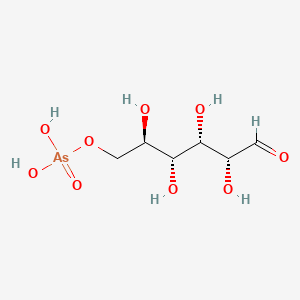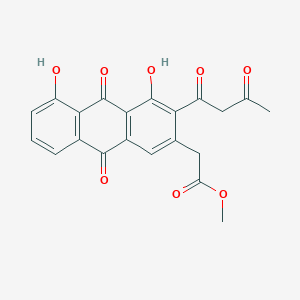
Nogalonic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl nogalonate is the methyl ester of nogalonic acid. It is a methyl ester, a polyketide, a polyphenol and a dihydroxyanthraquinone. It derives from a nogalonic acid. It is a conjugate acid of a methyl nogalonate(1-).
Aplicaciones Científicas De Investigación
1. Role in Polyketide Antibiotic Biosynthesis
Nogalonic acid methyl ester cyclase (SnoaL) plays a crucial role in the biosynthesis of the polyketide antibiotic nogalamycin. It catalyzes the final ring-closure step in this process, as demonstrated by the crystallization of a complex of SnoaL with this compound. This finding provides insights into the enzymatic mechanisms underlying the formation of complex antibiotic structures (Sultana et al., 2004).
2. Determining Stereochemistry in Anthracyclines
The gene snoaL, encoding a this compound cyclase, was identified as a key factor in establishing the unique C-9 stereochemistry of nogalamycin, an anthracycline antibiotic. This research highlights the specific genetic and enzymatic components that contribute to the distinct structural features of certain antibiotics (Torkkell et al., 2000).
3. Structural and Mechanistic Insights from Crystal Structures
The enzyme AknH, involved in aclacinomycin biosynthesis, shows a close relationship in structure and mechanism to the polyketide cyclase SnoaL. Both these enzymes use this compound as a substrate, yet they produce distinct products due to differences in stereochemistry. This research offers a deeper understanding of the molecular basis for the functional diversity of polyketide cyclases (Kallio et al., 2006).
4. Exploration of Anthracycline Biosynthesis
In a study focused on daunorubicin, a notable anthracycline with anti-tumor activity, the gene snoaL, which catalyzes the closure of this compound, was integrated into the biosynthetic pathway of daunorubicin. This research contributes to the broader understanding of anthracycline biosynthesis and the potential for producing novel compounds through genetic engineering (Yuan et al., 2014).
Propiedades
Fórmula molecular |
C21H16O8 |
|---|---|
Peso molecular |
396.3 g/mol |
Nombre IUPAC |
methyl 2-[4,5-dihydroxy-9,10-dioxo-3-(3-oxobutanoyl)anthracen-2-yl]acetate |
InChI |
InChI=1S/C21H16O8/c1-9(22)6-14(24)16-10(8-15(25)29-2)7-12-18(20(16)27)21(28)17-11(19(12)26)4-3-5-13(17)23/h3-5,7,23,27H,6,8H2,1-2H3 |
Clave InChI |
QBPKMZSXGLNWOB-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C1=C(C2=C(C=C1CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
SMILES canónico |
CC(=O)CC(=O)C1=C(C2=C(C=C1CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


